Epelsiban is a cyclic dipeptide compound known for its role as an oxytocin receptor antagonist. It was developed primarily for therapeutic applications, particularly in managing conditions such as adenomyosis. The compound exhibits good oral bioavailability and high selectivity against the vasopressin receptors, which are structurally similar to the oxytocin receptor. Epelsiban's chemical formula is , and it has been studied extensively for its pharmacokinetic properties and potential therapeutic benefits.
Epelsiban is classified as a pharmaceutical compound, specifically an oxytocin antagonist. Its development was part of research initiatives aimed at creating selective antagonists that could modulate the physiological effects of oxytocin without cross-reacting with vasopressin receptors. The compound has been the subject of numerous studies and patents, highlighting its significance in medicinal chemistry and pharmacology .
The synthesis of Epelsiban involves several sophisticated steps, primarily utilizing the Ugi reaction, which allows for the construction of complex molecular frameworks efficiently. The synthesis begins with a linear dipeptide formed through a four-component Ugi reaction involving various reagents, including carboxybenzyl protected indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile.
Following the formation of the linear peptide, hydrogenation is performed to remove protecting groups, allowing cyclization to occur. The resulting phenolic cyclic dipeptide undergoes hydrolysis and subsequent coupling reactions to yield Epelsiban. This synthetic route emphasizes stereoselectivity and the importance of achieving desired configurations in the final product .
The molecular structure of Epelsiban is characterized by its cyclic dipeptide framework. The compound features a complex arrangement of functional groups that contribute to its biological activity. The specific stereochemistry is crucial for its interaction with the oxytocin receptor.
The structure includes a morpholine moiety that enhances its pharmacokinetic profile by improving solubility and metabolic stability .
Epelsiban undergoes various chemical reactions that can modify its functional groups or enhance its pharmacological properties. Key reactions include:
These reactions are essential for optimizing the compound's efficacy and safety profile in therapeutic applications .
Epelsiban functions as a selective antagonist for the oxytocin receptor. By binding to this receptor, it inhibits the action of oxytocin, which plays a significant role in various physiological processes such as uterine contractions and ejaculation. The mechanism involves blocking downstream signaling pathways activated by oxytocin binding, thereby modulating its effects in target tissues.
Epelsiban exhibits several notable physical and chemical properties that contribute to its pharmacological profile:
These properties are critical for ensuring effective therapeutic use while minimizing adverse effects.
Epelsiban has been primarily investigated for its potential applications in treating adenomyosis—a condition characterized by painful menstrual symptoms due to uterine tissue growth outside its normal location. Its role as an oxytocin antagonist makes it a promising candidate for alleviating symptoms associated with this condition, such as dysmenorrhea (painful menstruation) and menorrhagia (heavy menstrual bleeding) .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4